molecular formula C18H24N2O3S2 B2638042 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034514-20-8

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2638042
CAS No.: 2034514-20-8
M. Wt: 380.52
InChI Key: FJWHHYMBTDTYMY-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a benzenesulfonamide group

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features a furan ring, a thiomorpholine moiety, and a sulfonamide group, which are significant for its biological interactions.

Antitumor Activity

Recent studies have focused on evaluating the antitumor potential of this compound using various in vitro assays. The following table summarizes key findings from different research efforts:

Study Cell Lines Tested IC50 Values (μM) Notes
Study 1A5496.26 ± 0.33High activity in 2D cell cultures.
HCC8276.48 ± 0.11Effective against lung cancer cell lines.
NCI-H35820.46 ± 8.63Lower activity in 3D cultures compared to 2D.
Study 2MRC-5 (normal fibroblast)>50Low cytotoxicity on normal cells.

These results indicate that this compound exhibits promising antitumor activity, particularly in two-dimensional cultures which mimic more closely the physiological conditions of tumors.

The proposed mechanism of action for this compound includes:

  • DNA Binding : Similar compounds have been shown to bind to DNA, particularly within the minor groove, inhibiting DNA-dependent enzymes and thereby affecting cell proliferation.
  • Cytotoxicity : The compound demonstrates selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for potential therapeutic agents.

Antimicrobial Activity

In addition to its antitumor properties, the compound has been evaluated for antimicrobial effects against various pathogens. Preliminary bioassays indicated moderate to good antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.

Summary of Antimicrobial Studies

Pathogen Activity Level
E. coliModerate
S. aureusModerate
S. cerevisiaeLow

These findings suggest that the compound may serve as a dual-action agent with both anticancer and antimicrobial properties.

Case Studies

  • In Vivo Efficacy : A study involving immunosuppressed rat models demonstrated effective dosage levels at submicromolar concentrations against opportunistic infections.
  • Clinical Relevance : The compound's structure is similar to other successful sulfonamide-based drugs that have undergone clinical trials for various diseases including cancer and inflammatory disorders.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-14-3-4-17(11-15(14)2)25(21,22)19-12-18(16-5-8-23-13-16)20-6-9-24-10-7-20/h3-5,8,11,13,18-19H,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWHHYMBTDTYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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